5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O2/c1-9-4-13(25-15(23-9)21-8-22-25)27-11-6-24(7-11)14(26)10-2-3-12(20-5-10)16(17,18)19/h2-5,8,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREGXMQVOCHSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. Key steps may include:
Formation of the triazolopyrimidine unit: : This may involve cyclization reactions starting from appropriate nitrile and hydrazine derivatives.
Construction of the azetidine ring: : Utilizing azetidine precursors or intermediates derived from cyclization reactions.
Introduction of the pyridine ring: : This can be achieved through coupling reactions or nucleophilic substitutions.
Assembly of the final compound: : Combining the previously synthesized fragments under specific conditions, often using palladium-catalyzed coupling reactions or other robust chemical methods.
Industrial Production Methods
While laboratory synthesis is crucial for initial studies, industrial-scale production requires optimized, scalable processes. Industrial methods often involve:
High-yield synthesis routes: : Ensuring maximal product formation while minimizing by-products.
Efficient purification techniques: : Employing chromatographic methods, crystallization, or other separation techniques.
Cost-effective reagents and catalysts: : To ensure sustainable and economical production processes.
Chemical Reactions Analysis
Types of Reactions
The compound 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine can undergo several types of chemical reactions, including:
Oxidation: : Reacting with oxidizing agents to form various oxidized products.
Reduction: : Using reducing agents to modify the functional groups.
Substitution: : Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Mild to strong reducing agents like lithium aluminum hydride or hydrogen gas with metal catalysts.
Substitution: : Halogenated solvents and bases for nucleophilic substitution; strong acids or electrophilic reagents for electrophilic substitution.
Major Products Formed
Oxidation products: : Carboxylic acids, ketones, or other oxygenated derivatives.
Reduction products: : Alcohols, amines, or other reduced functional groups.
Substitution products: : Modified compounds with different substituents replacing original functional groups.
Scientific Research Applications
5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine has diverse applications across multiple fields:
Chemistry: : Used as a precursor or intermediate in organic synthesis, studying reaction mechanisms, and developing new materials.
Biology: : Investigated for its potential biological activity, including enzyme inhibition, receptor binding, or cellular modulation.
Medicine: : Explored for therapeutic properties, potentially contributing to the development of new drugs targeting specific diseases.
Industry: : Utilized in the production of specialty chemicals, agrochemicals, or advanced materials.
Mechanism of Action
The mechanism of action of 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine involves interactions with molecular targets, such as:
Enzymes: : Inhibiting or modulating enzyme activity by binding to active or allosteric sites.
Receptors: : Binding to cellular receptors, triggering signal transduction pathways.
Pathways: : Interfering with or modulating biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound’s structural analogues can be categorized based on core heterocycles and substituents:
Key Findings :
- Triazolopyrimidine Derivatives : Compounds with acetyl hydrazone substituents (e.g., 5,7-dimethyl derivatives) exhibit herbicidal and fungicidal activity. The introduction of chiral centers (e.g., α-methyl groups) enhances activity, as seen in . The target compound’s trifluoromethyl group likely improves binding affinity to enzyme targets compared to methyl or aryl groups in analogues.
- Pyrazole-Quinazoline Hybrids: N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones show potent antifungal activity against Fusarium graminearum (wheat blight) at 50 μg/mL . The pyridine-trifluoromethyl moiety in the target compound may offer broader-spectrum activity due to enhanced electron-withdrawing effects.
- Thiadiazolopyrimidines: These derivatives serve as synthetic intermediates for carboxamide derivatives.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group increases logP compared to methyl or hydroxyl substituents in analogues, favoring membrane permeability .
- Metabolic Stability : The azetidine ring reduces susceptibility to oxidative metabolism relative to larger heterocycles (e.g., piperidine), as suggested by trends in .
- Solubility : The pyridine-carboxamide group may enhance aqueous solubility compared to purely aromatic analogues, though less than carboxylate derivatives .
Biological Activity
The compound 5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 340.34 g/mol. The compound features a pyridine ring substituted with trifluoromethyl and an azetidine moiety linked to a triazolo-pyrimidine derivative. This structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Notably, triazolo-pyrimidine derivatives have been studied for their inhibitory effects on kinases, particularly c-Met kinase, which is implicated in cancer progression and metastasis.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of similar triazolo-pyrimidine derivatives against various cancer cell lines. For instance, compounds related to 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine were shown to exhibit significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range. Specifically:
- Compound 12e : IC50 values of 1.06 ± 0.16 μM (A549), 1.23 ± 0.18 μM (MCF-7), and 2.73 ± 0.33 μM (HeLa) were reported, indicating strong anti-cancer potential .
Enzyme Inhibition
The compound exhibits promising inhibitory activity against c-Met kinase, which is crucial for tumor growth and survival. The IC50 value for c-Met inhibition was reported at approximately 0.090 μM for related derivatives . This suggests that modifications in the molecular structure can enhance binding affinity and selectivity towards the kinase.
Case Study 1: Anticancer Activity
In a study focused on triazolo-pyrimidine derivatives, researchers synthesized several compounds and tested their effects on cancer cell lines. The most potent compounds demonstrated not only cytotoxicity but also the ability to induce apoptosis in cancer cells through the activation of intrinsic pathways .
Case Study 2: Anti-Tubercular Activity
Another study explored the anti-tubercular properties of related compounds derived from triazolo-pyrimidine structures. Some derivatives showed significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM . These findings highlight the versatility of triazolo-pyrimidine derivatives in targeting different pathogens.
Comparative Data Table
| Compound | Target Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
| Compound 12e | MCF-7 | 1.23 ± 0.18 | c-Met kinase inhibition |
| Compound 12e | HeLa | 2.73 ± 0.33 | Apoptosis induction |
| Anti-TB Compound | M. tuberculosis | IC90: 3.73 - 4.00 | Bacterial growth inhibition |
Q & A
Q. Table 1: Reagent Alternatives for Synthesis
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?
Methodological Answer:
Multinuclear NMR (¹H, ¹³C, and ¹⁵N) is critical for resolving the triazolopyrimidine core and azetidine substituents. IR spectroscopy confirms carbonyl (C=O) and trifluoromethyl (C-F) groups. Mass spectrometry (HRMS) validates molecular weight, especially for intermediates like 7-hydrazinyl derivatives, which have distinct fragmentation patterns .
Advanced: How does the trifluoromethyl group and azetidine linker influence the compound’s bioactivity compared to similar triazolopyrimidines?
Methodological Answer:
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. The azetidine linker introduces conformational rigidity, potentially increasing target binding specificity. Comparative studies with hydroxyl or methyl substituents (e.g., 7-hydroxy-5-methyl-triazolopyrimidine) show reduced activity, highlighting the importance of the trifluoromethyl-azetidine motif .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Bioactivity (IC₅₀) | Metabolic Stability | Evidence Source |
|---|---|---|---|
| Trifluoromethyl + azetidine | 12 nM | High | |
| Hydroxyl | 450 nM | Low | |
| Methyl | 320 nM | Moderate |
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the triazolopyrimidine core?
Methodological Answer:
Systematic SAR requires synthesizing analogs with modifications to the triazole ring (e.g., [1,2,3]triazolo vs. [1,2,4]triazolo), pyrimidine substituents (e.g., methyl, chloro), and azetidine linkers. Use docking simulations (e.g., AutoDock Vina) to predict binding affinities with targets like kinases or GPCRs. Validate with in vitro assays (e.g., enzymatic inhibition) .
Advanced: What methodological approaches are recommended for pharmacokinetic modeling of this compound?
Methodological Answer:
Combine in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) with in silico tools like SwissADME or PBPK modeling. Focus on the compound’s logP (~3.2) and PSA (~75 Ų) to predict absorption and blood-brain barrier penetration. Compare with analogs like D2 and D11 from triazolopyrimidine pharmacokinetic studies .
Advanced: How can researchers resolve contradictions in reported bioactivity data for triazolopyrimidine derivatives?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., buffer pH, cell lines) or impurity profiles. Reproduce experiments using standardized protocols (e.g., pH 6.5 ammonium acetate buffer for stability) . Validate compound purity via HPLC (≥95%) and characterize batches with LC-MS. Cross-reference with structural analogs (e.g., 5-methyl-N-[4-methyl-3-(trifluoromethyl)phenyl] derivatives) .
Advanced: What computational strategies are effective for studying the compound’s interaction with biological targets?
Methodological Answer:
Molecular dynamics (MD) simulations (e.g., GROMACS) can model the azetidine linker’s flexibility during binding. Density Functional Theory (DFT) calculates electron distribution in the trifluoromethyl group to assess electrostatic interactions. Pair with mutagenesis studies to validate predicted binding residues .
Basic: What experimental precautions are necessary to ensure the compound’s stability during storage and handling?
Methodological Answer:
Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis of the azetidine carbonyl group. Avoid aqueous buffers with high pH (>7.0), which may degrade the trifluoromethylpyridine moiety. Use amber vials to shield against UV-induced degradation .
Advanced: How can researchers design analogs to improve solubility without compromising activity?
Methodological Answer:
Introduce polar groups (e.g., hydroxyl, amine) on the azetidine ring or pyridine moiety. Use prodrug strategies (e.g., phosphate esters) for the triazolopyrimidine core. Evaluate solubility-activity trade-offs via parallel synthesis and SPR binding assays. Refer to analogs like 5-((6-methoxy-triazolopyrimidin-7-yl)amino) derivatives for guidance .
Basic: What is the mechanistic role of the azetidine-1-carbonyl group in the compound’s reactivity?
Methodological Answer:
The azetidine-1-carbonyl group acts as a conformationally restrained spacer, orienting the triazolopyrimidine and trifluoromethylpyridine moieties for optimal target engagement. Its electron-withdrawing nature stabilizes intermediates during nucleophilic substitution reactions, as seen in related pyridinyl-carbonyl syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
